4-Chloroquinazolin-7-amine
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Overview
Description
Preparation Methods
The synthesis of 4-Chloroquinazolin-7-amine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates formed are then treated with substituted aromatic or heteroaromatic aldehydes to yield the corresponding Schiff bases . Another method involves the use of ultrasound irradiation to facilitate the synthesis of new derivatives .
Chemical Reactions Analysis
4-Chloroquinazolin-7-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a chlorine atom with a nucleophile, such as an amine or an alcohol.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include α,ω-diaminoalkanes, substituted aromatic aldehydes, and various oxidizing or reducing agents . The major products formed from these reactions are typically Schiff bases and other quinazoline derivatives .
Scientific Research Applications
4-Chloroquinazolin-7-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloroquinazolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-Chloroquinazolin-7-amine can be compared with other similar compounds, such as:
7-Chloroquinazolin-4-amine: This compound has a similar structure but differs in the position of the chlorine atom.
4-Aminoquinoline Derivatives: These compounds share a similar quinoline backbone and exhibit comparable biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloroquinazolin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHOQDXGJRAUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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